molecular formula C6H4BrClN2O B8679343 5-Bromo-N-hydroxypicolinimidoyl chloride

5-Bromo-N-hydroxypicolinimidoyl chloride

Cat. No.: B8679343
M. Wt: 235.46 g/mol
InChI Key: IDDNIGSLIWGZNV-UHFFFAOYSA-N
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Description

5-Bromo-N-hydroxypicolinimidoyl chloride (CAS: 702680-55-5) is a brominated heterocyclic compound featuring a pyridine ring substituted with a hydroxylamine-derived imidoyl chloride group and a bromine atom at the 5-position. This compound is primarily utilized in research and development (R&D) for synthesizing complex organic molecules, particularly in medicinal chemistry and agrochemical studies. Its reactive imidoyl chloride moiety enables it to act as a versatile intermediate in nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

IUPAC Name

5-bromo-N-hydroxypyridine-2-carboximidoyl chloride

InChI

InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H

InChI Key

IDDNIGSLIWGZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine and chloride groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives.

Scientific Research Applications

5-Bromo-N-hydroxypicolinimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxypicolinimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of specific enzymes or the modification of biomolecules, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 5-bromo-N-hydroxypicolinimidoyl chloride include substituted picolinimidamides and picolinamides. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Key Functional Groups Reactivity Profile Applications
This compound (702680-55-5) 5-Br, N-hydroxypicolinimidoyl Imidoyl chloride, hydroxyl High electrophilicity; reacts with amines, alcohols Pharmaceutical intermediates
5-Methylpicolinimidamide hydrochloride (6144-78-1) 5-Me, picolinimidamide Imidamide, hydrochloride Moderate nucleophilicity; stable under acidic conditions Catalysis, ligand synthesis
6-Methylpicolinimidamide hydrochloride (875293-96-2) 6-Me, picolinimidamide Imidamide, hydrochloride Steric hindrance reduces reactivity compared to 5-substituted analogs Metal-organic frameworks
3-(Trifluoromethyl)picolinimidamide (112736-11-5) 3-CF₃, picolinimidamide Trifluoromethyl, imidamide Enhanced lipophilicity; resistant to oxidation Fluorinated drug candidates
5-Bromo-n-butylpicolinamide (1003711-26-9) 5-Br, n-butylpicolinamide Amide, alkyl chain Lower reactivity due to electron-withdrawing Br and amide groups Polymer additives

Key Findings :

Substituent Effects :

  • The 5-bromo group in this compound enhances electrophilicity at the imidoyl chloride site, making it more reactive toward nucleophiles than methyl- or trifluoromethyl-substituted analogs .
  • Trifluoromethyl groups (e.g., 3-(trifluoromethyl)picolinimidamide) increase metabolic stability and lipophilicity, which is advantageous in drug design but reduces aqueous solubility .

Reactivity :

  • Imidoyl chlorides (e.g., 702680-55-5) are superior to imidamides or amides in forming covalent bonds with nucleophiles like amines, enabling efficient synthesis of hydrazones or amidines .
  • Hydrochloride salts (e.g., 6144-78-1) exhibit improved stability but require acidic conditions for activation, limiting their utility in neutral environments .

Applications :

  • Brominated derivatives (e.g., 702680-55-5, 1003711-26-9) are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s compatibility with palladium catalysts .
  • Methyl-substituted analogs (e.g., 875293-96-2) are less reactive but serve as stable ligands in coordination chemistry .

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